Atractyloside A

説明

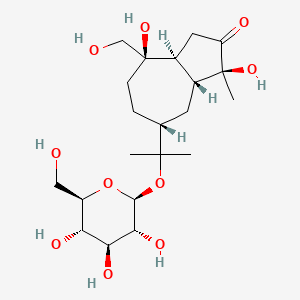

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S,3aR,5R,8R,8aS)-3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-19(2,31-18-17(27)16(26)15(25)13(8-22)30-18)10-4-5-21(29,9-23)12-7-14(24)20(3,28)11(12)6-10/h10-13,15-18,22-23,25-29H,4-9H2,1-3H3/t10-,11-,12+,13-,15-,16+,17-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBLVYVBWDIWDM-BSLJOXIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(CCC(C2CC1=O)(CO)O)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2C[C@@H](CC[C@@]([C@H]2CC1=O)(CO)O)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347606 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126054-77-1 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Atractyloside A from Atractylis gummifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A, a potent toxic diterpenoid glycoside, is a key secondary metabolite found in the rhizomes of Atractylis gummifera, a thistle native to the Mediterranean region. Historically known for its toxicity, this compound has garnered significant interest within the scientific community for its specific mechanism of action as a powerful inhibitor of the mitochondrial Adenosine Di-Phosphate/Adenosine Tri-Phosphate (ADP/ATP) translocase. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Atractylis gummifera. It includes detailed experimental protocols for extraction and purification, a summary of quantitative data, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

Introduction

Atractylis gummifera L., a member of the Asteraceae family, has been recognized for its poisonous properties for centuries, with numerous documented cases of accidental poisoning in humans and livestock.[1][2] The primary toxic principles were identified as the diterpenoid glycosides this compound and its close analogue, Carboxyatractyloside.[3] The initial isolation and characterization of these compounds unveiled a unique and highly specific molecular target: the mitochondrial ADP/ATP translocase, a critical component of cellular energy metabolism.[4] This discovery has made this compound a valuable tool in mitochondrial research and a lead compound for investigating cellular bioenergetics and apoptosis.

Quantitative Data Summary

The concentration of this compound and the overall extraction yields from Atractylis gummifera rhizomes can vary depending on geographical location, season of harvest, and the extraction methodology employed. The following tables summarize key quantitative data reported in the literature.

| Extraction Method | Plant Part | Extraction Yield (%) | Reference |

| Aqueous Extraction | Rhizome | 20.0 | [1] |

| Methanolic Extraction | Rhizome | 9.4 | [1] |

| Compound | Plant Part | Concentration (mg/g of dry weight) | Reference |

| This compound | Root | 3.7 | |

| Carboxyatractyloside | Root | 5.4 |

Experimental Protocols

The following protocols are synthesized from various analytical and phytochemical studies to provide a comprehensive guide for the isolation and purification of this compound.

Plant Material Collection and Preparation

-

Collection: The rhizomes of Atractylis gummifera are the primary source of this compound. They should be collected, preferably during the plant's dormant season, to ensure the highest concentration of the target compound.

-

Preparation: The collected rhizomes should be thoroughly washed with water to remove soil and debris. They are then air-dried in a well-ventilated area or in an oven at a temperature not exceeding 40°C to prevent degradation of the glycoside. The dried rhizomes are then ground into a fine powder using a mechanical grinder.

Extraction of this compound

-

Maceration: The powdered rhizome (100 g) is macerated with 70% methanol (1 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The mixture is then filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude methanolic extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

-

Solid-Phase Extraction (SPE): The crude methanolic extract is redissolved in a minimal amount of water and subjected to solid-phase extraction to remove non-polar impurities.

-

Cartridge: C18 SPE cartridge.

-

Conditioning: The cartridge is conditioned with methanol followed by deionized water.

-

Loading: The aqueous extract is loaded onto the cartridge.

-

Washing: The cartridge is washed with water to remove sugars and other polar compounds.

-

Elution: this compound is eluted with a stepwise gradient of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions from SPE are further purified by preparative HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.

-

Gradient Program: A linear gradient from 10% to 60% acetonitrile over 40 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV detection at 210 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated under reduced pressure.

-

Structural Elucidation

The purity and structure of the isolated this compound can be confirmed by spectroscopic methods.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound Toxicity

Caption: Mechanism of this compound toxicity.

Conclusion

This compound remains a molecule of significant scientific interest due to its specific and potent biological activity. The methodologies outlined in this guide provide a framework for the consistent isolation and purification of this compound from Atractylis gummifera. Further research into the downstream effects of ADP/ATP translocase inhibition by this compound may uncover new therapeutic avenues, particularly in the fields of oncology and metabolic diseases. The detailed protocols and data presented herein are intended to facilitate these future investigations.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Atractyloside A and the Related Compound Atractyloside

Introduction for Researchers, Scientists, and Drug Development Professionals

The nomenclature surrounding "Atractyloside" can be ambiguous, leading to potential confusion between two distinct chemical entities. This guide provides a comprehensive overview of both "Atractyloside A," a sesquiterpenoid glycoside primarily isolated from plants of the Atractylodes genus, and the more widely studied "Atractyloside" (often denoted as ATR), a toxic diterpenoid glycoside found in plants such as Atractylis gummifera. This document delineates their respective chemical structures, physicochemical properties, biological activities, and mechanisms of action, presenting quantitative data in structured tables and illustrating key pathways and workflows using Graphviz diagrams.

Part 1: this compound

This compound is a sesquiterpenoid glycoside that has been identified in medicinal plants such as Atractylodes lancea.[1][2] It is recognized for a range of potential therapeutic effects, including anti-tumor, blood pressure-lowering, and blood sugar-reducing activities.[3]

Chemical Structure and Properties of this compound

The chemical identity of this compound is defined by the CAS number 126054-77-1.[4] It is structurally distinct from the toxic Atractyloside (ATR).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 126054-77-1 | [4] |

| Molecular Formula | C21H36O10 | [4] |

| Molecular Weight | 448.5 g/mol | [4] |

| Appearance | White to light yellow solid | [5] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

| Source | The roots of Atractylodes lancea (Thunb.) DC. | [2] |

Biological Activities and Potential Therapeutic Applications

This compound has been reported to possess several biological activities, making it a compound of interest for further research and drug development.[3]

References

- 1. This compound | C21H36O10 | CID 71307451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:126054-77-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. alfachemic.com [alfachemic.com]

Atractyloside A: An In-depth Technical Guide on its Mechanism of Action on Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A (ATR), a potent toxic glycoside, exerts its profound cellular effects primarily through the disruption of mitochondrial function. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ATR's action on mitochondria. Central to its toxicity is the high-affinity, competitive inhibition of the Adenine Nucleotide Translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP). This inhibition leads to a cascade of detrimental events, including the cessation of oxidative phosphorylation, depletion of cellular ATP, and the induction of the mitochondrial permeability transition pore (mPTP). The subsequent mitochondrial swelling and release of pro-apoptotic factors ultimately culminate in cell death. This guide details the core mechanism, presents quantitative data on ATR's effects, outlines key experimental protocols for studying its action, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator

The primary molecular target of this compound is the Adenine Nucleotide Translocator (ANT) , an integral protein of the inner mitochondrial membrane.[1][2][3] The ANT facilitates the vital exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix, a process essential for cellular energy homeostasis.[4]

This compound acts as a competitive inhibitor of the ANT, binding to the translocator from the cytosolic side.[1][3] This binding event locks the ANT in a conformation that prevents the translocation of ADP into the mitochondria.[4] The inhibitory effect of ATR can be overcome by high concentrations of ADP.[5][6] The binding affinity of this compound to potato mitochondria has been determined, with a dissociation constant (Kd) of 0.45 µM .[7]

The inhibition of the ANT by ATR leads to several immediate and severe consequences for mitochondrial function:

-

Inhibition of Oxidative Phosphorylation: By preventing the entry of ADP, the primary substrate for ATP synthase, ATR effectively halts oxidative phosphorylation.[3] This leads to a sharp decline in mitochondrial ATP production.

-

Depletion of Cellular ATP: The cessation of mitochondrial ATP synthesis results in a rapid decrease in the cellular ATP pool.[8] This energy crisis disrupts numerous ATP-dependent cellular processes, ultimately leading to cell death.

-

Increased ADP/ATP Ratio: The blockage of ADP translocation leads to an accumulation of ADP in the cytosol and a decrease in ATP, thereby increasing the cellular ADP/ATP ratio.[6] This altered ratio can activate downstream signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway.[6][9][10]

Induction of the Mitochondrial Permeability Transition Pore (mPTP)

Beyond its direct inhibition of the ANT, this compound is a potent inducer of the mitochondrial permeability transition pore (mPTP) .[8][11] The mPTP is a non-specific, high-conductance channel that, when open, allows the passage of solutes with a molecular mass up to 1.5 kDa across the inner mitochondrial membrane.

The opening of the mPTP leads to:

-

Depolarization of the Mitochondrial Membrane: The influx of ions through the open mPTP dissipates the electrochemical gradient across the inner mitochondrial membrane.[8]

-

Mitochondrial Swelling: The osmotic influx of water into the mitochondrial matrix causes large-amplitude swelling and eventual rupture of the outer mitochondrial membrane.[12][13]

-

Release of Pro-apoptotic Factors: The rupture of the outer membrane allows for the release of proteins from the intermembrane space into the cytosol, including cytochrome c and Smac/DIABLO .[11][12][14] These factors play a crucial role in activating the caspase cascade and initiating apoptosis.

Downstream Signaling Pathways

The profound metabolic stress induced by this compound triggers cellular signaling pathways that can ultimately determine the cell's fate.

AMPK/mTOR Pathway

The increase in the cellular ADP/ATP ratio caused by ATR-mediated ANT inhibition leads to the activation of AMP-activated protein kinase (AMPK) .[6][9][10] AMPK is a key cellular energy sensor that, once activated, initiates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. One of the key downstream targets of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway. AMPK activation leads to the inhibition of mTOR, a central regulator of cell growth and proliferation.[6][15] The inhibition of mTOR can, in turn, induce autophagy as a survival mechanism in response to nutrient and energy deprivation.[6][9]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on mitochondrial function.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | 0.45 µM | Potato Mitochondria | [7] |

Table 1: Binding Affinity of this compound

| Parameter | Concentration | % Inhibition/Reduction | Cell Type/System | Reference |

| State 3 Respiration (IC50) | 53 µM | 50% | Isolated Rat Renal Mitochondria | [16] |

| Cellular ATP Content | 7.5 µM | 48% | Arteriolar Smooth Muscle Cells | [8] |

| 10 µM | 63% | Arteriolar Smooth Muscle Cells | [8] | |

| 15 µM | 66% | Arteriolar Smooth Muscle Cells | [8] |

Table 2: Inhibition of Mitochondrial Respiration and Cellular ATP Content by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Isolation of Mitochondria from Rat Liver

Objective: To obtain a purified fraction of functional mitochondria from rat liver for subsequent in vitro assays.

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

-

Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4).

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a rat according to approved animal welfare protocols and quickly excise the liver.

-

Place the liver in ice-cold Isolation Buffer I and mince it into small pieces.

-

Wash the minced liver pieces several times with ice-cold Isolation Buffer I to remove excess blood.

-

Transfer the tissue to a pre-chilled Dounce homogenizer with a small volume of Isolation Buffer I.

-

Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and transfer it to a new centrifuge tube.

-

Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.

-

Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the rate of oxygen consumption in isolated mitochondria to assess the effect of this compound on different respiratory states.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/ml fatty acid-free BSA, pH 7.2.

-

Substrates (e.g., glutamate, malate, succinate).

-

ADP solution.

-

This compound solution.

-

Oligomycin (ATP synthase inhibitor).

-

FCCP (uncoupler).

Procedure:

-

Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

-

Add an appropriate volume of pre-warmed Respiration Buffer to the respirometer chamber.

-

Add the isolated mitochondria to the chamber (typically 0.1-0.5 mg/ml).

-

Allow the baseline oxygen level to stabilize (State 1 respiration).

-

Add respiratory substrates (e.g., 5 mM glutamate and 2.5 mM malate for Complex I-linked respiration) to initiate State 2 respiration.

-

Add a limiting amount of ADP (e.g., 150 µM) to induce State 3 respiration (active oxidative phosphorylation).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).

-

To test the effect of this compound, add the desired concentration of ATR before the addition of ADP and measure the inhibition of State 3 respiration.

-

Oligomycin can be added to inhibit ATP synthase and measure the leak respiration.

-

FCCP can be added at the end of the experiment to uncouple the respiratory chain and measure the maximum electron transport chain capacity.

Mitochondrial Swelling Assay

Objective: To assess the induction of the mitochondrial permeability transition pore (mPTP) by this compound by measuring changes in light scattering due to mitochondrial swelling.

Materials:

-

Spectrophotometer capable of measuring absorbance at 540 nm.

-

Swelling Buffer: 125 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi-Tris, pH 7.4.

-

This compound solution.

-

CaCl2 solution.

-

Cyclosporin A (mPTP inhibitor).

Procedure:

-

Pre-warm the spectrophotometer to 30°C.

-

Add an appropriate volume of Swelling Buffer to a cuvette.

-

Add isolated mitochondria (typically 0.5-1.0 mg/ml) to the cuvette and allow the baseline absorbance at 540 nm to stabilize.

-

Add the desired concentration of this compound to the cuvette.

-

Induce mPTP opening by adding a pulse of CaCl2 (e.g., 50-100 µM).

-

Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

-

As a control, pre-incubate the mitochondria with Cyclosporin A before the addition of this compound and CaCl2 to confirm that the observed swelling is due to mPTP opening.

Visualizations

Diagram 1: Core Mechanism of this compound on the Adenine Nucleotide Translocator

Caption: this compound competitively inhibits the Adenine Nucleotide Translocator.

Diagram 2: Experimental Workflow for Assessing this compound's Effect on Mitochondrial Respiration

Caption: Workflow for measuring inhibition of mitochondrial respiration by this compound.

Diagram 3: Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling cascade of this compound-induced mitochondrial apoptosis.

References

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. The biochemistry and toxicity of atractyloside: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry and toxicology of the diterpenoid glycoside atractyloside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway [frontiersin.org]

- 10. Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dATP causes specific release of cytochrome C from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Hsp27 as a Negative Regulator of Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside - PubMed [pubmed.ncbi.nlm.nih.gov]

Atractyloside A in Asteraceae: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside A is a potent toxic diterpenoid glycoside found in a variety of plants within the Asteraceae family.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial ADP/ATP translocase, a critical component of cellular energy metabolism.[1][3][4] This disruption of ATP synthesis can lead to severe cellular dysfunction and, in cases of ingestion, significant toxicity, including liver and kidney failure.[1][3][5] Despite its toxicity, the unique mode of action of this compound has made it a valuable tool in mitochondrial research and a subject of interest for potential therapeutic applications, particularly in the context of cellular metabolism and autophagy.[6][7][8] This technical guide provides an in-depth overview of the natural sources of this compound in Asteraceae plants, methodologies for its extraction and quantification, and its known interactions with cellular signaling pathways.

Natural Sources of this compound in Asteraceae

This compound has been identified in several genera within the Asteraceae family. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the developmental stage, and environmental conditions.[2] Below is a summary of prominent Asteraceae plants known to contain this compound.

| Plant Species | Common Name(s) | Plant Part(s) Containing this compound | Reported Concentration (if available) |

| Atractylis gummifera | Stemless Atractylis, Pine Thistle | Rhizomes | Not specified in reviewed literature.[3][4][9] |

| Callilepis laureola | Ox-eye Daisy, Impila | Tubers, Root-stock | Not specified in reviewed literature.[1][5][10][11] |

| Xanthium strumarium | Cocklebur | Seeds, Seedlings (cotyledonary leaves), Fruits (burrs) | Dicotyledons: 0.30 µg/mg of atractyloside.[12] Levels as high as 600 mg/kg (for Atractyloside and its analogues) in dried plant material have been reported for Asteraceae plants.[13] |

| Atractylodes lancea | - | Not specified in reviewed literature | High levels reported, but specific values not provided.[2] |

| Atractylodes macrocephala | - | Rhizome | Identified as a constituent, but quantitative data not provided in the specific study.[2][14] |

| Iphiona alsoeri | - | Not specified in reviewed literature | Mentioned as a source.[1] |

| Pascalia glauca | - | Not specified in reviewed literature | Mentioned as a source.[1] |

| Wedelia glauca | - | Not specified in reviewed literature | Mentioned as a source.[1] |

Experimental Protocols

The extraction and quantification of this compound from plant matrices require specific and sensitive analytical techniques. The following protocols are synthesized from methodologies reported in the scientific literature.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried and pulverized plant material.

-

Sample Preparation: Dry the plant material (e.g., rhizomes, seeds) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol or an aqueous-methanol mixture.[15] A common procedure involves soaking the material for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Alternatively, use hot water extraction (decoction), which can also extract this compound, although this method may also lead to its degradation.[2][16]

-

For a more exhaustive extraction, a Soxhlet apparatus can be employed with a suitable solvent.

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Sample Clean-up: Solid-Phase Extraction (SPE)

Crude plant extracts contain numerous compounds that can interfere with the analysis of this compound. Solid-phase extraction is a crucial step for sample purification.

-

Cartridge Selection: Use a suitable SPE cartridge, such as a C18 or a specialized polymeric sorbent.

-

Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.[2]

-

Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elution: Elute this compound from the cartridge using a stronger solvent, such as methanol or a methanol-ammonia mixture.[2]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[2]

Quantification: Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the sensitive and specific quantification of this compound.

-

HPLC-MS Analysis:

-

Column: A reverse-phase column, such as a C18 or phenyl-based column, is typically used for separation.[17]

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile, methanol) is commonly employed.[17][18]

-

Detection: Mass spectrometry, particularly with an electrospray ionization (ESI) source operating in negative ion mode, provides high selectivity and sensitivity for detecting the negatively charged this compound molecule.[1]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

Signaling Pathways and Biological Interactions

The primary molecular target of this compound is the mitochondrial adenine nucleotide translocase (ANT).[1][3][4] By binding to ANT, this compound competitively inhibits the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a depletion of cellular ATP.[1][3] This fundamental action triggers a cascade of downstream cellular events.

ANT-AMPK-mTORC1 Signaling Pathway

Recent research has elucidated the role of this compound in modulating the ANT-AMPK-mTORC1 signaling pathway, which is a central regulator of cellular energy homeostasis and autophagy.[6][7][8]

-

Inhibition of ANT: this compound blocks the function of ANT, leading to an increase in the intracellular ADP/ATP ratio.[6][7][8]

-

Activation of AMPK: The elevated ADP/ATP ratio activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[6][7][8]

-

Inhibition of mTORC1: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a major inhibitor of autophagy.[6][7]

-

Induction of Autophagy: The inhibition of mTORC1 initiates the process of autophagy, a cellular recycling mechanism that degrades damaged organelles and protein aggregates to maintain cellular health.[6][7][8]

This pathway highlights a potential therapeutic avenue where controlled modulation of mitochondrial function by this compound or its analogs could be harnessed to induce autophagy in diseases characterized by its dysregulation.

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway leading to autophagy induction.

Experimental Workflow for this compound Analysis

Caption: General workflow for the extraction and analysis of this compound.

References

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Atractylis gummifera L. poisoning: an ethnopharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of Callilepis laureola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway [frontiersin.org]

- 8. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. africaresearchconnects.com [africaresearchconnects.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biochemistry and toxicology of the diterpenoid glycoside atractyloside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.co.za [journals.co.za]

- 16. The degradation mechanism of toxic atractyloside in herbal medicines by decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of atractyloside in Callilepis laureola using solid-phase extraction and liquid chromatography-atmospheric pressure ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. akjournals.com [akjournals.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Atractyloside A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A, a potent and toxic diterpenoid glycoside found in plants of the Asteraceae family, has garnered significant interest due to its specific inhibition of the mitochondrial ADP/ATP translocase. This property makes it a valuable tool in bioenergetics research and a potential scaffold for novel therapeutic agents. Despite its well-documented biological activity, the biosynthetic pathway leading to this compound in plants such as Xanthium strumarium and Atractylis gummifera remains largely unelucidated. This technical guide synthesizes current knowledge on diterpenoid biosynthesis to propose a putative pathway for this compound, identifies the key enzymatic steps, and provides representative experimental protocols for the characterization of the involved enzymes. This document aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic route of this complex natural product, paving the way for its potential biotechnological production and an informed approach to its toxicological properties.

Introduction

This compound is a tetracyclic diterpenoid glycoside characterized by an ent-kaurane skeleton. Its structure includes a glucose moiety, which is further embellished with isovaleric acid and two sulfate groups[1]. The primary mechanism of its toxicity is the potent and specific inhibition of the mitochondrial adenine nucleotide translocase, leading to a cessation of cellular energy production[1]. While the toxicological effects are well-studied, the intricate enzymatic machinery responsible for its de novo synthesis in plants is yet to be fully characterized. Understanding this pathway is crucial for several reasons: it can provide insights into the evolution of specialized metabolic pathways in plants, enable the development of strategies to mitigate the toxicity of plants containing this compound, and open avenues for the biotechnological production of this compound and its analogs for pharmacological research and drug development.

This guide outlines a putative biosynthetic pathway for this compound, drawing parallels from the well-characterized biosynthesis of other ent-kaurane diterpenoids, such as the gibberellins.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Diterpene Scaffold: The synthesis of the C20 ent-kaurane hydrocarbon precursor.

-

Oxidative Functionalization: A series of oxidation reactions to form the aglycone, atractyligenin.

-

Tailoring Reactions: Glycosylation, acylation, and sulfation to produce the final this compound molecule.

A schematic representation of the proposed pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound.

Formation of the ent-Kaurene Skeleton

The universal precursor for diterpenoid biosynthesis is geranylgeranyl pyrophosphate (GGPP), which is synthesized through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. The formation of the characteristic tetracyclic ent-kaurane skeleton from GGPP is a two-step process catalyzed by two distinct terpene synthases:

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase initiates the cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): This class I diterpene synthase further cyclizes ent-CPP to produce the tetracyclic hydrocarbon, ent-kaurene[2][3][4].

Genes encoding these enzymes have been characterized from a variety of plant species in the context of gibberellin biosynthesis[5][6][7][8][9]. It is highly probable that homologous enzymes are responsible for the formation of the ent-kaurene precursor of this compound in Xanthium and Atractylis species.

Oxidation of ent-Kaurene to Atractyligenin

The conversion of the hydrocarbon ent-kaurene to the highly oxygenated aglycone, atractyligenin, is predicted to involve a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs). A plausible sequence of events is:

-

Oxidation at C-19: The methyl group at C-19 of ent-kaurene is sequentially oxidized to a carboxylic acid, forming ent-kaurenoic acid. This three-step oxidation is catalyzed by a single multifunctional CYP, ent-kaurene oxidase (KO), which belongs to the CYP701 family[10][11][12].

-

Further Hydroxylations: Subsequent hydroxylations at various positions on the ent-kaurane ring are necessary to yield atractyligenin. Based on the structure of atractyligenin, these would include hydroxylations at C-2 and C-15. These reactions are likely catalyzed by other specific CYPs.

While transcriptome analyses of Xanthium strumarium have identified numerous putative CYP genes, the specific enzymes responsible for these transformations in the atractyloside pathway have not been functionally characterized[10][11][13].

Tailoring Reactions: Glycosylation, Acylation, and Sulfation

The final steps in the biosynthesis of this compound involve the attachment and modification of a sugar moiety.

-

Glycosylation: Atractyligenin is glycosylated, likely at the C-2 hydroxyl group, with a glucose molecule. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). Plant UGTs are a large and diverse family of enzymes known to be involved in the glycosylation of a wide range of secondary metabolites, including terpenoids[9][14][15].

-

Acylation: The glucose moiety is then acylated with isovaleric acid. This step is likely catalyzed by an acyltransferase.

-

Sulfation: Two sulfate groups are added to the glucose residue. This reaction is catalyzed by sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

-

Decarboxylation: It has been noted that carboxyatractyloside is the 4-carboxylated precursor of this compound. This suggests that a final decarboxylation step may occur to yield this compound. The enzyme responsible for this putative step is unknown.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics, metabolite concentrations, or gene expression levels specifically for the this compound biosynthetic pathway. Future research should focus on obtaining this data to build a more complete understanding of the pathway's regulation and flux.

Experimental Protocols

The following sections provide representative, detailed methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway. These protocols are based on established methods used for the study of other diterpenoid biosynthetic pathways.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding ent-CPS, ent-KS, CYPs, UGTs, and SULTs involved in this compound biosynthesis from a high-producing plant tissue.

Caption: Experimental workflow for transcriptome analysis.

Methodology:

-

Plant Material: Collect tissues known or suspected to be the primary sites of this compound biosynthesis (e.g., young leaves, glandular trichomes) from Xanthium strumarium or Atractylis gummifera.

-

RNA Extraction: Extract total RNA using a suitable method, such as a TRIzol-based protocol followed by purification with a column-based kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the purified RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the high-quality reads into a de novo transcriptome.

-

Functionally annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLAST.

-

Identify candidate genes for ent-CPS, ent-KS, CYPs, UGTs, and SULTs based on homology to known enzymes from other plant species.

-

Functional Characterization of Candidate Enzymes

Objective: To experimentally validate the function of candidate genes identified through transcriptome analysis.

Caption: Workflow for enzyme functional characterization.

Methodology for a Candidate ent-Kaurene Synthase:

-

Cloning: Amplify the full-length coding sequence of the candidate ent-KS gene from cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli expression).

-

Heterologous Expression: Transform the expression construct into an appropriate E. coli strain and induce protein expression.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, a suitable buffer, divalent cations (e.g., MgCl₂), and the substrate ent-copalyl diphosphate.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane).

-

-

Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic ent-kaurene standard.

Methodology for a Candidate Cytochrome P450:

-

Cloning and Expression: Clone the candidate CYP gene into a yeast expression vector. Co-express the CYP with a cytochrome P450 reductase (CPR) in a suitable yeast strain.

-

Enzyme Assay (in vivo or in vitro):

-

In vivo: Feed the substrate (e.g., ent-kaurene) to the yeast culture expressing the CYP and CPR.

-

In vitro: Prepare microsomes from the yeast culture and perform the assay with the substrate, NADPH, and a suitable buffer.

-

-

Product Analysis: Extract the products from the yeast culture or the in vitro reaction and analyze them by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated products.

Similar strategies can be employed for the characterization of candidate UGTs and SULTs, using the appropriate substrates (e.g., atractyligenin for UGTs, and atractyligenin-glucoside for SULTs) and analytical techniques.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating yet largely unexplored area of natural product chemistry. This guide provides a robust hypothetical framework for the pathway, based on our current understanding of diterpenoid biosynthesis. The proposed pathway, involving the formation of an ent-kaurene scaffold followed by extensive oxidation and tailoring reactions, offers a clear roadmap for future research.

The immediate priorities for advancing our knowledge in this field are:

-

Transcriptome and Genome Sequencing: Generating high-quality genomic and tissue-specific transcriptomic resources for this compound-producing plants like Xanthium strumarium and Atractylis gummifera.

-

Functional Genomics: Systematic functional characterization of the candidate genes identified from these sequencing efforts to unequivocally establish their roles in the pathway.

-

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering approaches in microbial or plant chassis can be explored for the sustainable production of this compound and its derivatives.

Unraveling the complete biosynthetic pathway of this compound will not only be a significant scientific achievement but will also unlock the potential for harnessing this potent molecule for the benefit of science and medicine.

References

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. maxapress.com [maxapress.com]

- 9. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 18O2 labeling experiments illuminate the oxidation of ent-kaurene in bacterial gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 15. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]

Atractyloside A: A Technical Guide to its Role in Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A (ATR), a toxic diterpenoid glycoside found in plants of the Asteraceae family, is a potent and specific inhibitor of mitochondrial oxidative phosphorylation. Its primary mechanism of action involves the competitive inhibition of the Adenine Nucleotide Translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. This inhibition leads to a depletion of cellular ATP, mitochondrial dysfunction, and can trigger programmed cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key pathways involved.

Introduction

This compound is a naturally occurring glycoside with a significant history in toxicology and pharmacology. Found in plants such as the Mediterranean thistle Atractylis gummifera, it has been responsible for numerous cases of poisoning in both humans and livestock. The toxicity of this compound stems from its profound impact on cellular energy metabolism. By targeting a key component of oxidative phosphorylation, it serves as a valuable tool for researchers studying mitochondrial bioenergetics and cell death pathways. Its high affinity and specificity for the Adenine Nucleotide Translocator make it an indispensable pharmacological agent for dissecting the intricacies of mitochondrial function.

Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator

The cornerstone of this compound's activity is its role as a competitive inhibitor of the Adenine Nucleotide Translocator (ANT). The ANT is an integral membrane protein located in the inner mitochondrial membrane, and it is the most abundant protein in this membrane. Its primary function is to facilitate the 1:1 exchange of ATP synthesized in the mitochondrial matrix for ADP from the cytosol. This process is essential for providing the rest of the cell with the energy currency it needs to function.

This compound mimics the structure of ADP, allowing it to bind to the nucleotide-binding site of the ANT on the cytosolic side of the inner mitochondrial membrane. This binding event locks the translocator in a conformation that prevents the transport of both ADP into the matrix and ATP out of the matrix. The consequence of this inhibition is the cessation of ATP supply to the cell, leading to a rapid decline in cellular energy levels.

Furthermore, the binding of this compound to the ANT can induce a conformational change in the protein that promotes the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors into the cytosol, ultimately triggering cell death.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various cellular and mitochondrial parameters.

| Parameter | Organism/Cell Type | Concentration | Effect | Reference |

| ATP Content | Arteriolar Smooth Muscle Cells | 7.5 µM | 48% reduction | [1] |

| 10 µM | 63% reduction | [1] | ||

| 15 µM | 66% reduction | [1] | ||

| State 3 Respiration | Isolated Rat Renal Mitochondria | 53 µM | 50% inhibition | [2] |

| Cell Viability | HepG2 Cells | 10 µM | Significant inhibition | [3] |

| 20 µM | Significant inhibition | [3] | ||

| Lipid Peroxidation | Liver Slices | ≥200 µM | Significant increase | [3] |

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation.

Materials:

-

Isolation Buffer I: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES (pH 7.2), 1 mM EGTA, and 0.5% (w/v) BSA.

-

Isolation Buffer II: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES (pH 7.2), 1 mM EGTA.

-

Potter-Elvehjem homogenizer with a Teflon pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the rat and excise the liver. Place it in ice-cold Isolation Buffer I.

-

Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.

-

Homogenize the tissue in 5 volumes of Isolation Buffer I using 6-8 passes of the Teflon pestle at a low speed.

-

Add 8 volumes of Isolation Buffer I to the homogenate and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.

-

Repeat the wash step with ice-cold Isolation Buffer II.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a suitable assay (e.g., BCA assay).

Measurement of Oxygen Consumption

This protocol outlines the measurement of mitochondrial oxygen consumption using a Clark-type oxygen electrode.

Materials:

-

Clark-type oxygen electrode system.

-

Respiration Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl (pH 7.2), and 5 mM KH2PO4.

-

Substrates (e.g., 5 mM glutamate + 5 mM malate for Complex I-driven respiration, or 5 mM succinate for Complex II).

-

ADP solution (100 mM).

-

This compound solution.

-

Uncoupler (e.g., FCCP).

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add air-saturated Respiration Buffer to the electrode chamber at the desired temperature (e.g., 30°C).

-

Add the desired respiratory substrates to the chamber and allow the baseline to stabilize.

-

Add a known amount of isolated mitochondria (e.g., 0.3-0.5 mg/mL protein) to the chamber. A slow rate of oxygen consumption (State 2 respiration) should be observed.

-

To measure State 3 respiration (ADP-stimulated), add a known amount of ADP (e.g., 125 nmol). A rapid increase in oxygen consumption will be observed.

-

Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).

-

To test the effect of this compound, it can be added before the addition of ADP to observe its inhibition of State 3 respiration.

-

At the end of the experiment, an uncoupler like FCCP can be added to measure the maximal uncoupled respiration rate.

Visualizations of this compound's Mechanism and Effects

Conclusion

This compound remains a critical tool for the study of mitochondrial biology and a potent toxin of clinical significance. Its well-defined mechanism of action, centered on the inhibition of the Adenine Nucleotide Translocator, provides a clear link between the disruption of oxidative phosphorylation and the induction of cell death. For researchers in basic science and drug development, a thorough understanding of this compound's effects is essential for designing experiments that probe mitochondrial function and for developing novel therapeutics that may target mitochondrial pathways. The data and protocols presented in this guide offer a comprehensive resource for professionals working in these fields.

References

- 1. Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

Atractyloside A: A Comprehensive Technical Guide to its Pharmacological and Toxicological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A (ATR), a potent toxic diterpenoid glycoside originating from various plants of the Asteraceae family, presents a significant subject of interest in toxicology and pharmacology. Its primary mechanism of action involves the specific and competitive inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical component of cellular energy metabolism. This inhibition leads to a cascade of events, including the depletion of cellular ATP, induction of mitochondrial permeability transition, and ultimately, cell death through apoptosis or necrosis. This technical guide provides an in-depth analysis of the pharmacological and toxicological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular interactions and experimental workflows.

Pharmacological Properties

Mechanism of Action

This compound's primary pharmacological effect is the potent and specific inhibition of the mitochondrial ADP/ATP translocase (ANT), also known as the adenine nucleotide carrier[1][2][3]. The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix[3][4].

ATR acts as a competitive inhibitor, binding to the ANT on the outer face of the inner mitochondrial membrane, thereby physically obstructing the binding and translocation of ADP into the mitochondria[1][3]. This blockade of the ADP/ATP exchange effectively uncouples oxidative phosphorylation from ATP synthesis, leading to a rapid decline in the cellular ATP pool and a corresponding increase in the ADP/ATP ratio[5][6][7].

The disruption of cellular energy homeostasis triggers a cascade of downstream events. A significant consequence is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. The increased AMP/ATP ratio allosterically activates AMPK, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway[8][9]. This inhibition of mTOR, a key regulator of cell growth and proliferation, can lead to the induction of autophagy, a cellular process for the degradation and recycling of cellular components, as a survival mechanism under conditions of energy stress[6][8].

Potential Therapeutic Applications

Despite its high toxicity, the unique mechanism of action of this compound has led to its investigation in certain therapeutic contexts. Its ability to induce apoptosis has prompted research into its potential as an anticancer agent[8]. Furthermore, its role in modulating mitochondrial function and inducing autophagy is being explored in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD)[6]. However, its narrow therapeutic index remains a major obstacle to its clinical application.

Toxicological Properties

Acute Toxicity

This compound is highly toxic to mammals, with exposure leading to severe and often fatal consequences. The primary target organs for ATR toxicity are the liver and kidneys, where it induces centrilobular hepatic necrosis and proximal tubular necrosis, respectively[10].

Table 1: Acute Toxicity of this compound in Animal Models

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Intramuscular (i.m.) | 431 | [8] |

| Rat | Intraperitoneal (i.p.) | 143 | [11] |

| Rat | Subcutaneous (s.c.) | 155 | [11] |

| Rabbit | Subcutaneous (s.c.) | 250 | [11] |

| Guinea Pig | Intraperitoneal (i.p.) | 200 | [11] |

| Dog | Intravenous (i.v.) | 15 | [11] |

Cellular Toxicity

This compound exerts its toxic effects at the cellular level through multiple mechanisms, primarily stemming from the depletion of ATP.

-

ATP Depletion: Inhibition of the ANT leads to a significant reduction in cellular ATP levels. For instance, in arteriolar smooth muscle cells, treatment with 7.5, 10, and 15 µM atractyloside for 10 minutes resulted in a 48%, 63%, and 66% reduction in relative ATP content, respectively[12][13].

-

Mitochondrial Permeability Transition (MPT): ATR can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol[12][13].

-

Oxidative Stress: While not its primary mechanism, ATR has been shown to induce lipid peroxidation in liver slices at concentrations of ≥200 µM[8].

-

Cell Death: At high concentrations, the massive depletion of ATP leads to necrotic cell death. At lower, sub-lethal concentrations, ATR can trigger the intrinsic apoptotic pathway through the release of cytochrome c and subsequent activation of caspases[14][15].

Table 2: In Vitro Toxicological Effects of this compound

| Cell/Tissue Type | Concentration | Effect | Reference |

| Arteriolar smooth muscle cells | 7.5 - 15 µM | Significant reduction in ATP content | [12][13] |

| Pig kidney and liver slices | ≥ 200 µM | Depletion of GSH and ATP | [8] |

| Pig kidney slices | ≥ 200 µM | Concentration-dependent leakage of LDH and ALP | [8] |

| Pig liver slices | ≥ 200 µM | Significant increase in lipid peroxidation | [8] |

| HepG2 cells | 10 and 20 µM | Inhibition of cell viability | [16] |

| L-02 cells | 20 µM | Inhibition of cell viability | [16] |

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.

Materials:

-

96-well flat-bottom plates

-

Cell culture medium

-

Test compound (this compound)

-

Lysis buffer (e.g., Triton X-100)

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium and add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control for maximum LDH release (add lysis buffer 45 minutes before the final step).

-

Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

-

After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

Cellular ATP Level Measurement (Bioluminescence Assay)

This assay is based on the ATP-dependent luciferin-luciferase reaction, where the amount of light produced is proportional to the ATP concentration.

Materials:

-

Opaque 96-well plates

-

Cell culture medium

-

Test compound (this compound)

-

ATP releasing agent

-

Luciferin-luciferase reagent

-

Luminometer

Protocol:

-

Seed cells in an opaque 96-well plate and treat with this compound as described in the LDH assay protocol.

-

After the incubation period, add 100 µL of ATP releasing agent to each well and incubate for 5 minutes at room temperature to lyse the cells and release ATP.

-

Transfer 180 µL of the cell lysate to a new opaque 96-well plate.

-

Using the luminometer's injector, add 20 µL of the luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence.

-

Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

Mitochondrial ADP/ATP Exchange Assay

This fluorometric assay measures the rate of ADP/ATP exchange by detecting changes in the concentration of free magnesium in the extramitochondrial medium, exploiting the differential affinity of ADP and ATP for Mg²⁺.

Materials:

-

Isolated mitochondria

-

Respiration buffer

-

Magnesium Green™ (fluorescent Mg²⁺ indicator)

-

ADP

-

Fluorometer

Protocol:

-

Isolate mitochondria from the desired tissue or cells using standard differential centrifugation methods.

-

Resuspend the isolated mitochondria in a respiration buffer containing the fluorescent indicator Magnesium Green™.

-

Place the mitochondrial suspension in a cuvette in a fluorometer and record the baseline fluorescence.

-

Initiate the ADP/ATP exchange by adding a known concentration of ADP to the cuvette.

-

Continuously record the change in fluorescence as ATP is exported from the mitochondria in exchange for the added ADP. The binding of the exported ATP to Mg²⁺ will cause a change in the fluorescence of Magnesium Green™.

-

Calibrate the fluorescence signal by adding known concentrations of ATP and ADP to determine the relationship between fluorescence and the ADP/ATP ratio.

-

Calculate the rate of ADP/ATP exchange from the rate of change in fluorescence.

Visualizations

Signaling Pathway of this compound-Induced Autophagy

Caption: this compound inhibits ANT, leading to ATP depletion, AMPK activation, mTORC1 inhibition, and subsequent induction of autophagy.

Experimental Workflow for Cytotoxicity Testing

Caption: A stepwise workflow for assessing the cytotoxic effects of this compound on cultured cells.

Conclusion

This compound is a valuable tool for studying mitochondrial bioenergetics and the mechanisms of cell death. Its potent and specific inhibition of the ADP/ATP translocase provides a clear model for investigating the consequences of acute cellular energy depletion. While its inherent toxicity currently limits its therapeutic potential, a thorough understanding of its pharmacological and toxicological properties is essential for researchers in drug development and toxicology. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this important and powerful compound. Further research is warranted to explore potential strategies to mitigate its toxicity while harnessing its unique mechanism of action for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition by valinomycin of atractyloside binding to the membrane-bound ADP/ATP carrier: counteracting effect of cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of mitochondrial permeability transition pore by octylguanidine and octylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The effect of atractyloside and carboxyatractyloside on adenine nucleotide translocation in mitochondria of Vigna sinensis (L.) Savi cv. seridó - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. abcam.com [abcam.com]

- 11. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Projection structure of the atractyloside-inhibited mitochondrial ADP/ATP carrier of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

Atractyloside A: A Technical Guide to its Effects on Cellular Energy Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A (ATR), a potent diterpenoid glycoside, is a well-characterized inhibitor of mitochondrial function. Its primary mechanism of action involves the specific, competitive inhibition of the adenine nucleotide translocator (ANT), a critical protein of the inner mitochondrial membrane responsible for the exchange of cytosolic adenosine diphosphate (ADP) for mitochondrial adenosine triphosphate (ATP).[1][2] This blockade of nucleotide exchange effectively uncouples oxidative phosphorylation, leading to a rapid depletion of cellular ATP stores and a concomitant increase in the ADP/ATP ratio.[3][4] The resulting energy crisis triggers a cascade of downstream cellular events, including the activation of stress-sensing signaling pathways and, at higher concentrations, the induction of apoptosis and necrosis.[5] This guide provides an in-depth technical overview of the effects of this compound on cellular energy metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator

This compound's primary molecular target is the adenine nucleotide translocator (ANT), an integral protein of the inner mitochondrial membrane. ANT facilitates the vital exchange of ADP from the cytoplasm for ATP synthesized within the mitochondrial matrix. This process is essential for providing the cell with a continuous supply of ATP to fuel various metabolic processes.

ATR competitively binds to the ANT, effectively blocking its transport function.[1] This inhibition prevents the entry of ADP into the mitochondria, which is a necessary substrate for ATP synthase. Consequently, oxidative phosphorylation is halted, leading to a cessation of ATP production. The binding of ATR to ANT is competitive up to a concentration of 5 mmol.[1]

dot

Quantitative Effects on Cellular Energetics

The inhibition of ANT by this compound leads to measurable changes in key indicators of cellular energy status. These effects are typically dose- and time-dependent.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |

| HepG2 | 2.5 | 24 | ~100 | [4] |

| HepG2 | 5 | 24 | ~100 | [4] |

| HepG2 | 7.5 | 24 | ~100 | [4] |

| HepG2 | 10 | 24 | ~80 | [4] |

| HepG2 | 20 | 24 | ~60 | [4] |

Table 2: Effect of this compound on ADP/ATP Ratio

| Cell Line | Concentration (µM) | Incubation Time (h) | Fold Change in ADP/ATP Ratio | Reference |

| HepG2 | 2.5 | 24 | ~1.5 | [4] |

| HepG2 | 5 | 24 | ~2.0 | [4] |

| HepG2 | 7.5 | 24 | ~2.5 | [4] |

| HepG2 | 10 | 24 | ~3.0 | [4] |

| HepG2 | 20 | 24 | ~3.5 | [4] |

Table 3: Effect of this compound on Mitochondrial Respiration

| System | Concentration | Effect | Reference |

| Isolated rat renal mitochondria | 53 µM | 50% inhibition of state 3 respiration | [6] |

| Isolated rat renal mitochondria | > 50 µM | Significant inhibition of basal oxygen consumption | [6] |

Signaling Pathways Modulated by this compound

The cellular energy deficit induced by this compound activates key signaling pathways that sense and respond to metabolic stress. A primary pathway affected is the AMP-activated protein kinase (AMPK) pathway.

The increase in the cellular ADP/ATP ratio leads to the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK attempts to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. One of the key downstream targets of AMPK is the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. AMPK phosphorylates and inhibits mTORC1, leading to a downstream inhibition of protein synthesis and cell growth, and the induction of autophagy.[3]

dot

Experimental Protocols

Measurement of Cellular ATP Levels

This protocol describes a common method for quantifying intracellular ATP levels using a luciferase-based bioluminescence assay.

Materials:

-

Cells of interest

-

This compound (stock solution in a suitable solvent, e.g., water)

-

96-well white, clear-bottom tissue culture plates

-

ATP bioluminescence assay kit (e.g., from Promega, Abcam, or similar)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 7.5, 10, 20 µM) for the desired incubation time (e.g., 24 hours).[4] Include a vehicle-only control.

-

Assay:

-

Equilibrate the plate and assay reagents to room temperature.

-

Follow the specific instructions of the chosen ATP assay kit. Typically, this involves adding a reagent that lyses the cells and provides the luciferase and luciferin substrate.

-

Incubate for the recommended time to allow for cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the luminescence signal to the number of cells or total protein content if necessary.

-

Express the results as a percentage of the control or as absolute ATP concentrations if a standard curve is used.

-

Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant solution

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Cell Treatment & Medium Exchange:

-

On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium.

-

Add the final volume of pre-warmed Seahorse XF Base Medium to each well.

-

Incubate the cells in a non-CO2 37°C incubator for 1 hour prior to the assay.

-

-

Prepare Drug Plate: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds and this compound at the desired final concentrations.

-

Seahorse XF Assay:

-

Calibrate the instrument with the sensor cartridge.

-

Replace the calibrant plate with the cell plate.

-

Run the assay protocol, which will measure basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.

-

-

Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of this compound can be determined by comparing the OCR profiles of treated and untreated cells.

dot

Mitochondrial Permeability Transition Pore (MPTP) Opening Assay

This protocol uses the calcein-AM/cobalt chloride quenching method to assess the opening of the MPTP.

Materials:

-

Cells of interest

-

This compound

-

Calcein-AM

-

Cobalt chloride (CoCl₂)

-

Ionomycin (positive control)

-

Cyclosporin A (inhibitor control)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells on a suitable imaging plate (e.g., glass-bottom dish) and treat with this compound for the desired time and concentration.

-

Calcein-AM Loading:

-

Wash the cells with a suitable buffer (e.g., HBSS).

-

Load the cells with Calcein-AM (typically 1 µM) for 15-30 minutes at 37°C.

-

-

Cobalt Chloride Quenching:

-

Wash the cells to remove excess Calcein-AM.

-

Add CoCl₂ (typically 1-5 mM) to the cells to quench the cytosolic calcein fluorescence. The mitochondrial calcein fluorescence will remain.

-

-

Imaging/Measurement:

-

Image the cells using a fluorescence microscope with appropriate filters for calcein (excitation ~495 nm, emission ~515 nm).

-

Alternatively, measure the fluorescence intensity using a plate reader.

-

-

Controls:

-

Positive Control: Treat cells with ionomycin to induce massive Ca²⁺ influx and subsequent MPTP opening, which will lead to the quenching of mitochondrial calcein fluorescence.

-

Inhibitor Control: Co-treat cells with this compound and Cyclosporin A, a known inhibitor of the MPTP.

-

-

Data Analysis: A decrease in mitochondrial calcein fluorescence in this compound-treated cells compared to the control indicates MPTP opening.

Conclusion